
(5-Butyl-1H-pyrazol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Butyl-1H-pyrazol-3-yl)methanol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a butyl group at the 5-position and a methanol group at the 3-position, making it a valuable scaffold for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Butyl-1H-pyrazol-3-yl)methanol typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by functional group modifications. One common method includes the reaction of butylhydrazine with an appropriate diketone or ketoester under acidic or basic conditions to form the pyrazole ring. Subsequent reduction or functionalization steps introduce the methanol group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Butyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products
The major products formed from these reactions include butyl-substituted pyrazole derivatives, aldehydes, carboxylic acids, and various substituted pyrazoles .
Applications De Recherche Scientifique
(5-Butyl-1H-pyrazol-3-yl)methanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-Butyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, influencing the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methyl-1H-pyrazol-5-yl)methanol: Similar in structure but with a methyl group instead of a butyl group.
(5-Phenyl-1H-pyrazol-3-yl)methanol: Features a phenyl group at the 5-position instead of a butyl group.
(5-Ethyl-1H-pyrazol-3-yl)methanol: Contains an ethyl group at the 5-position.
Uniqueness
(5-Butyl-1H-pyrazol-3-yl)methanol is unique due to its butyl substitution, which imparts distinct physicochemical properties and reactivity compared to its methyl, phenyl, or ethyl analogs. This uniqueness makes it a valuable compound for specific applications where the butyl group enhances solubility, stability, or biological activity .
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(3-butyl-1H-pyrazol-5-yl)methanol |
InChI |
InChI=1S/C8H14N2O/c1-2-3-4-7-5-8(6-11)10-9-7/h5,11H,2-4,6H2,1H3,(H,9,10) |
Clé InChI |
WOANLQHYWUSKHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NNC(=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


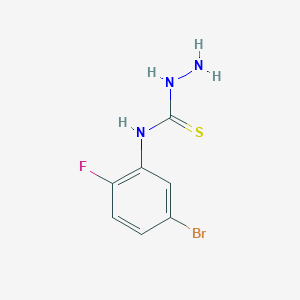
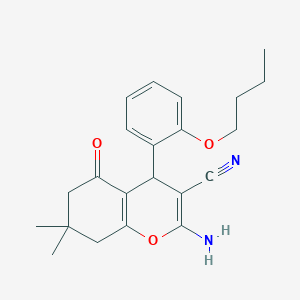
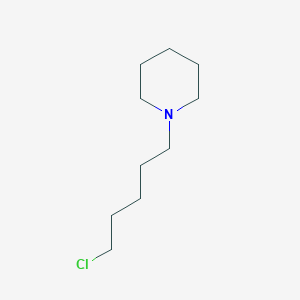
![2-(tert-Butyl) 3-ethyl (1R,3S,5S)-5-formyl-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12992333.png)
![2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12992341.png)
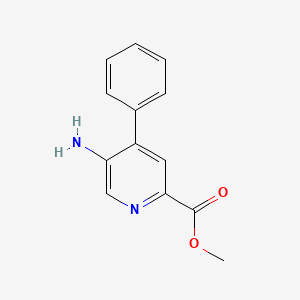
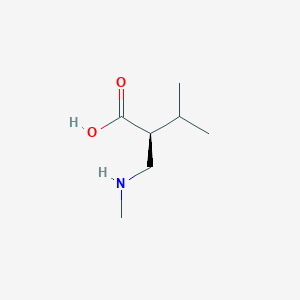
![tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12992372.png)

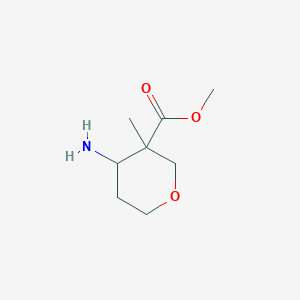
![5-Oxaspiro[3.4]octan-8-amine](/img/structure/B12992381.png)

![8-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-3,8-dicarboxylate](/img/structure/B12992403.png)
![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B12992415.png)
